molecular formula C17H20FNO4S B2522581 N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide CAS No. 1040644-40-3

N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide

Cat. No.: B2522581
CAS No.: 1040644-40-3
M. Wt: 353.41
InChI Key: MXJCVMJDNUIDGY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide (CAS 1040644-40-3) is a high-purity methanesulfonamide derivative designed for pharmaceutical and biochemical research. With a molecular weight of 353.41 g/mol, this compound is characterized by a 4-fluorophenyl group, a feature commonly utilized in medicinal chemistry for its metabolic stability and electron-withdrawing effects, which can significantly influence binding affinity to biological targets . The molecular structure also incorporates a 2-hydroxy-3-(o-tolyloxy)propyl chain, where the hydroxyl group contributes to the molecule's polarity and the ortho-methylphenoxy (o-tolyloxy) group introduces steric hindrance, potentially shaping its interaction with enzymes or receptors . As a building block in chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules, allowing researchers to explore novel chemical spaces and reaction mechanisms . In biological research, it may be investigated as a biochemical probe or a precursor for bioactive molecules, providing insights into enzyme function and receptor binding . This product is intended for research applications in vitro and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-[2-hydroxy-3-(2-methylphenoxy)propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S/c1-13-5-3-4-6-17(13)23-12-16(20)11-19(24(2,21)22)15-9-7-14(18)8-10-15/h3-10,16,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJCVMJDNUIDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN(C2=CC=C(C=C2)F)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, o-cresol, and epichlorohydrin.

    Epoxide Formation: Epichlorohydrin reacts with o-cresol under basic conditions to form an epoxide intermediate.

    Nucleophilic Substitution: The epoxide intermediate undergoes nucleophilic attack by 4-fluoroaniline, leading to the formation of the desired hydroxypropyl derivative.

    Sulfonamide Formation: Finally, the hydroxypropyl derivative reacts with methanesulfonyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for the synthesis of bioactive molecules. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following table summarizes key structural differences between the target compound and related methanesulfonamide derivatives:

Compound Name Key Substituents Functional Groups Potential Implications
N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide 4-fluorophenyl, 2-hydroxy-3-(o-tolyloxy)propyl Hydroxyl, ether, sulfonamide High polarity, steric hindrance
(R)-N-(2-(4-isobutylphenyl)propyl)methanesulfonamide 4-isobutylphenyl, propyl chain (R-configuration) Sulfonamide, branched alkyl Enhanced lipophilicity, chiral center
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide 4-(2-chloroacetyl)phenyl Chloroacetyl, sulfonamide Reactive site for conjugation
N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidinyl core with 4-fluorophenyl, formyl, isopropyl groups; N-methylated sulfonamide Formyl, heterocycle, methylated sulfonamide Reduced H-bonding, increased metabolic stability

Pharmacological and Physicochemical Properties

  • Polarity and Solubility : The hydroxyl and ether groups in the target compound likely increase aqueous solubility compared to the lipophilic isobutylphenyl derivative . However, the N-methylation in the pyrimidinyl analogue may reduce polarity, enhancing membrane permeability.
  • In contrast, the chloroacetyl group in N-[4-(2-chloroacetyl)phenyl]methanesulfonamide offers a reactive handle for covalent interactions.
  • Metabolic Stability : The 4-fluorophenyl group in both the target compound and the pyrimidinyl analogue may slow oxidative metabolism, a common strategy in drug design.

Biological Activity

N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide, also referred to by its chemical identifiers such as CID 14739889 and CAS 129872-51-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O4SC_{18}H_{24}N_{2}O_{4}S, with a molecular weight of 364.5 g/mol. The structure features a methanesulfonamide group attached to a phenyl ring substituted with a fluorine atom, as well as a hydroxypropyl side chain.

Research indicates that this compound may exhibit multiple biological activities, including:

  • Antitumor Activity : Similar compounds have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor progression.
  • Anti-inflammatory Effects : The presence of the hydroxy group suggests potential anti-inflammatory properties, potentially modulating cytokine release.
  • Antibacterial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating possible use in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryReduced cytokine levels
AntibacterialEffective against Gram-positive bacteria

Case Studies and Research Findings

  • Antitumor Activity :
    In vitro studies have shown that related compounds inhibit the growth of cancer cells by targeting specific pathways such as the BRAF and EGFR signaling pathways. For instance, compounds with similar structural motifs have been reported to exhibit significant cytotoxicity against melanoma cells.
  • Anti-inflammatory Studies :
    A study investigating the anti-inflammatory properties found that compounds with methanesulfonamide groups significantly reduced the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic application in inflammatory diseases.
  • Antimicrobial Research :
    Several derivatives of sulfonamide compounds have been tested for antimicrobial activity. For example, one study reported that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli.

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